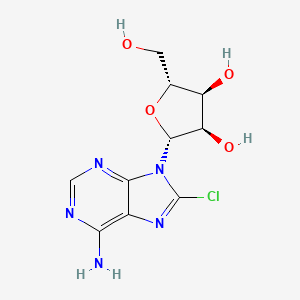

8-Chloroadenosine

Descripción general

Descripción

La 8-cloroadenosina es un nuevo análogo de ribósido que ha mostrado un potencial significativo en el tratamiento de varios tipos de cáncer, particularmente la leucemia mieloide aguda. A diferencia de otros análogos de nucleósidos, la 8-cloroadenosina se incorpora en el ARN recién transcrito en lugar del ADN, lo que lleva a la inhibición de la transcripción del ARN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 8-cloroadenosina generalmente implica la cloración de la adenosina. El proceso comienza con la protección de los grupos hidroxilo de la adenosina, seguido de la cloración selectiva en la posición 8. El paso final implica la desprotección de los grupos hidroxilo para producir 8-cloroadenosina .

Métodos de producción industrial

La producción industrial de 8-cloroadenosina sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas de purificación como la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones

La 8-cloroadenosina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar 8-cloroadenosina-5'-trifosfato.

Reducción: Las reacciones de reducción pueden convertirla en 8-aminoadenosina.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como amoníaco o aminas en condiciones suaves.

Productos principales

Oxidación: 8-cloroadenosina-5'-trifosfato.

Reducción: 8-aminoadenosina.

Sustitución: Varios derivados sustituidos de adenosina.

Aplicaciones Científicas De Investigación

La 8-cloroadenosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la síntesis y función del ARN.

Biología: Se investiga su papel en el metabolismo celular y las vías de señalización.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico.

Mecanismo De Acción

La 8-cloroadenosina ejerce sus efectos al incorporarse en el ARN recién transcrito, lo que lleva a la inhibición de la transcripción del ARN. Esto da como resultado la regulación a la baja de proteínas clave involucradas en la supervivencia y proliferación celular. El compuesto también activa la vía p53, lo que lleva a la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

8-aminoadenosina: Otro análogo de nucleósido que se dirige a la síntesis de ARN.

Venetoclax: Un inhibidor de BCL-2 que se utiliza en combinación con 8-cloroadenosina para mejorar la actividad antileucémica.

Singularidad

La 8-cloroadenosina es única en su capacidad de dirigirse específicamente a la síntesis de ARN, a diferencia de otros análogos de nucleósidos que se dirigen principalmente al ADN. Este mecanismo único la hace particularmente efectiva contra las células madre leucémicas, que a menudo son resistentes a las terapias convencionales .

Actividad Biológica

8-Chloroadenosine (8-Cl-Ado) is a nucleoside analog that has garnered attention in cancer research due to its unique biological activities. This compound is metabolized in vivo to 8-Chloro-ATP, which incorporates into RNA during transcription, leading to the inhibition of RNA synthesis and subsequent cytotoxic effects on various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant case studies.

1. Inhibition of RNA Synthesis:

this compound is phosphorylated to form 8-Chloro-ATP, which can be incorporated into RNA as a chain terminator. This incorporation disrupts normal RNA synthesis and leads to the reduction of mRNA transcripts, ultimately resulting in cell death through apoptosis .

2. Induction of Apoptosis:

The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of apoptotic pathways. For instance, studies have demonstrated that exposure to 8-Cl-Ado leads to loss of mitochondrial transmembrane potential and cleavage of poly(ADP-ribose) polymerase (PARP), indicating the activation of apoptosis .

3. Cell Cycle Arrest:

this compound induces cell cycle arrest in the G2/M phase across multiple cancer cell lines. For example, flow cytometric analysis revealed a significant increase in the sub-G1 phase ratio after treatment with 30 μM of 8-Cl-Ado for 48 hours in multiple myeloma cells .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer types. Below is a summary table highlighting its effects on various cancer cell lines:

Case Studies

Case Study 1: Multiple Myeloma

In a study focusing on multiple myeloma cell lines (RPMI-8226 and U266), treatment with 8-Cl-cAMP (a cyclic AMP analog derived from 8-Cl-Ado) resulted in significant apoptosis characterized by increased expression of p27 and decreased c-myc levels. The study found that higher concentrations were more effective at inducing cell death, with a notable sensitivity observed in RPMI-8226 cells compared to U266 cells .

Case Study 2: Renal Cell Carcinoma

A study investigating clear cell renal carcinoma (ccRCC) revealed that this compound effectively inhibited cell viability with an IC50 ranging from 2 μM in sensitive lines to 36 μM in resistant ones. The treatment led to rapid activation of AMPK and inhibition of the mTOR pathway, suggesting a potential therapeutic role for this compound in ccRCC management .

Case Study 3: Mantle Cell Lymphoma

In mantle cell lymphoma models, continuous exposure to 10 μM of 8-Cl-Ado for 24 hours resulted in significant cellular death through mechanisms linked to ATP depletion and accumulation of its active metabolite, 8-Cl-ATP. This study emphasized the dual mechanisms by which the compound promotes apoptosis: transcriptional inhibition and ATP reduction .

Propiedades

IUPAC Name |

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPPLULTMGBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955955 | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34408-14-5 | |

| Record name | Adenosine, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.